

Introduction to p-Tolyltetrazolium Red: A Redox Indicator

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Compound of Interest

Compound Name: *p*-Tolyltetrazolium Red

CAS No.: 64225-84-9

Cat. No.: B1588791

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p-Tolyltetrazolium Red, systematically known as 2,5-Diphenyl-3-(p-tolyl)tetrazolium chloride, is a member of the tetrazolium salt family.[1] These compounds are heterocyclic organic molecules that serve as crucial indicators of cellular metabolic activity.[1][2] In its oxidized state, **p-Tolyltetrazolium Red** is a water-soluble, typically white to pale yellow crystalline powder.[1][3] Its utility in the laboratory stems from its ability to be reduced by viable, metabolically active cells into a brightly colored, water-insoluble compound known as formazan.[4] This colorimetric change provides a direct and quantifiable measure of cellular respiratory activity, making it an invaluable tool in a wide array of biological assays.[2][4]

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of **p-Tolyltetrazolium Red** are summarized below. It is structurally similar to the more widely known 2,3,5-Triphenyltetrazolium Chloride (TTC), and they share a common mechanism of action.[4][5][6]

Property	Value	Source(s)
Synonyms	2,5-Diphenyl-3-(p-tolyl)tetrazolium chloride	[1]
Molecular Formula	C ₂₀ H ₁₇ ClN ₄	[1]
Molecular Weight	348.83 g/mol	[1]
Appearance	White to almost white powder or crystal	[1]
Solubility	Soluble in water, ethanol, and acetone; Insoluble in ether.	[3]
Stability	Stable, but sensitive to light and hygroscopic. Should be protected from moisture.	[3]
Storage	Store at room temperature or refrigerated (2-8°C).	[1][3]

Expert Insight: The light sensitivity of tetrazolium salts is a critical handling parameter.[6] Exposure to light can lead to non-enzymatic reduction, resulting in high background signals and compromising the integrity of the assay. Therefore, preparation of solutions and incubation steps should always be performed in the dark or in amber-colored vessels.[6][7]

The Biochemical Principle: Reduction to Formazan

The functionality of **p-Tolyltetrazolium Red** as a viability indicator is predicated on a fundamental biochemical process: cellular respiration. In living, metabolically active cells, dehydrogenase enzymes within the electron transport chain play a central role.[4][5] These enzymes catalyze redox reactions, transferring hydrogen ions and electrons from substrates to acceptor molecules.[6][8][9]

p-Tolyltetrazolium Red serves as an artificial electron acceptor. Due to its net positive charge, it can be taken up by cells.[10] Inside the cell, dehydrogenases, particularly those utilizing NADH and NADPH as cofactors, reduce the tetrazolium ring.[6][8] This irreversible reaction

cleaves the ring and results in the formation of 1,3,5-triphenylformazan (TPF), a vibrant red, water-insoluble crystalline product that accumulates within the cell.[4][10]

The intensity of the red color is directly proportional to the rate of dehydrogenase activity and, by extension, the number of viable, metabolically active cells.[4] Non-viable cells with compromised metabolic activity cannot perform this reduction, and thus no color change occurs.

Caption: Reduction of **p-Tolyltetrazolium Red** to its corresponding red formazan.

Core Application: The TTC Assay for Cellular Viability

The conversion of **p-Tolyltetrazolium Red** (or TTC) to formazan forms the basis of the widely used TTC assay. This colorimetric method is applied across various disciplines to quantify cell viability, proliferation, and cytotoxicity.

- **Drug Development & Toxicology:** To screen compounds for cytotoxic effects. A decrease in formazan production indicates a reduction in cell viability.[1][2]
- **Seed Science:** To rapidly assess the viability of seed batches, providing a quicker alternative to germination tests.[5][6][7][11] Living tissues within the seed embryo will stain red.[11][12]
- **Microbiology:** To determine bacterial viability, for example, in response to antimicrobial agents.[4][10]
- **Tissue Viability:** In experimental models of ischemia (e.g., stroke), TTC staining is used to delineate infarcted (dead) tissue from viable tissue. The non-viable tissue remains unstained (white), while the healthy tissue stains red.

A Self-Validating Experimental Protocol: Quantitative Viability Assay

This section details a robust, field-proven protocol for the quantitative determination of cell viability. The causality behind each step is explained to ensure the system is self-validating.

Principle

Viable cells reduce **p-Tolyltetrazolium Red** to red formazan crystals. These crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The absorbance value is directly proportional to the number of living cells in the sample.

Materials

- **p-Tolyltetrazolium Red** powder
- Phosphate-Buffered Saline (PBS), pH 7.0-7.4
- Cell culture medium (phenol red-free medium is recommended to reduce background)[13]
- Solubilization solvent: Dimethyl sulfoxide (DMSO) is highly effective.[7] Other options include ethanol, methanol, or acetone.[7]
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~485 nm.[7]

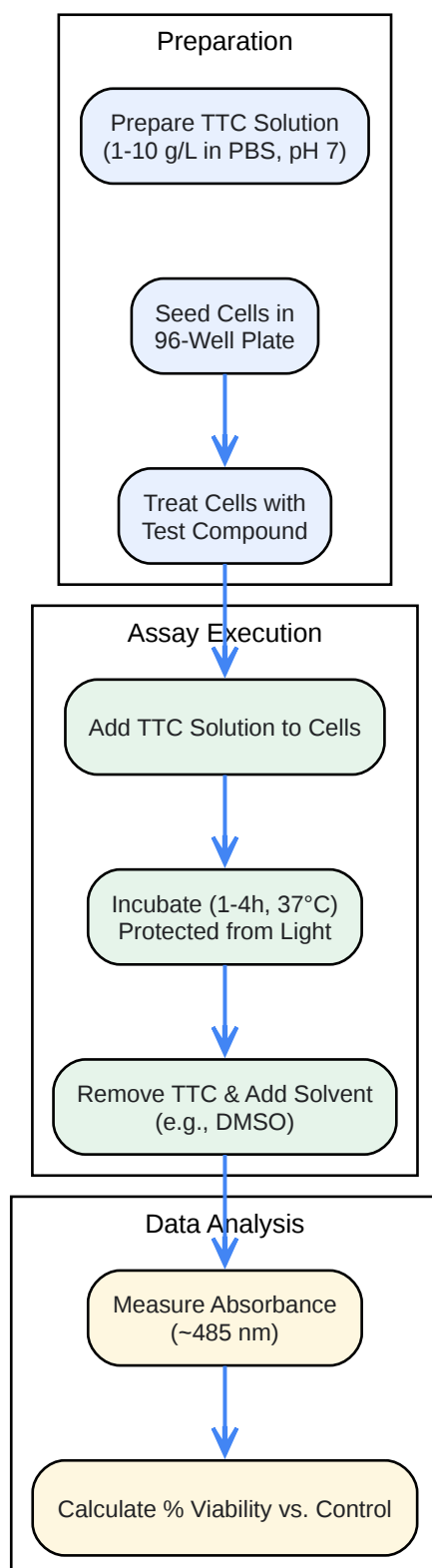
Step-by-Step Methodology

- Preparation of Reagents:
 - TTC Solution (e.g., 10 g/L or 1%): Dissolve 1 gram of **p-Tolyltetrazolium Red** in 100 mL of sterile PBS.[6][11] The optimal concentration may need to be determined empirically but typically ranges from 1 to 10 g/L.[7] Filter-sterilize the solution and store it protected from light at 4°C.[6]
 - Causality: The pH of the solution is critical; a neutral pH of ~7.0 is required for optimal enzyme activity.[6] Using a buffer like PBS maintains this pH. Sterilization prevents microbial contamination which could otherwise reduce the tetrazolium salt.
- Cell Seeding (for adherent cells):

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions.
- Causality: Allowing cells to adhere ensures they are in a healthy state before the assay. The seeding density must be optimized to ensure the cell number is within the linear range of the assay.
- Incubation with Test Compound:
 - Remove the culture medium and add fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls. Incubate for the desired exposure time.
- TTC Incubation:
 - Remove the medium containing the test compound.
 - Add the TTC solution (e.g., 100 μ L of a 1 g/L solution) to each well.
 - Incubate the plate for 1-4 hours at 37°C, protected from light.
 - Causality: Incubation time is a critical variable. It must be long enough to allow for measurable formazan production but short enough to avoid artifacts from nutrient depletion or changes in cell proliferation. This step should be optimized for each cell type and condition.^{[5][7]}
- Formazan Solubilization:
 - After incubation, carefully remove the TTC solution.
 - Add 100-200 μ L of a solubilization solvent (e.g., DMSO) to each well.
 - Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
 - Causality: Incomplete solubilization is a common source of error. DMSO is a powerful solvent that effectively dissolves the formazan crystals.^[7] Agitation ensures a homogenous colored solution for accurate absorbance readings.

- Absorbance Measurement:
 - Measure the absorbance of each well using a microplate reader. The maximum absorbance wavelength for formazan is typically between 480-500 nm.^{[7][14]} A wavelength of ~485 nm is common.^[7]
 - Use wells containing only medium and the solubilization solvent as a blank.
 - Causality: Using a phenol red-free medium is advisable as its absorbance spectrum can overlap with that of formazan, potentially inflating the readings.^{[13][15]} If phenol red is present, appropriate background correction is necessary.^[16]

Experimental Workflow Diagram



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Caption: Standard workflow for a quantitative TTC-based cell viability assay.

Data Interpretation and Troubleshooting

- **Data Calculation:** Cell viability is typically expressed as a percentage relative to the untreated control cells: $\% \text{ Viability} = (\text{Absorbance of Treated Sample} / \text{Absorbance of Control Sample}) \times 100$
- **Linear Range:** It is crucial to establish a linear relationship between cell number and formazan production. This is a key validation step. Plate a serial dilution of cells and perform the TTC assay to determine the cell density range that yields a linear absorbance response.
- **Common Issues & Solutions:**
 - **High Background:** May be caused by light exposure during incubation, microbial contamination, or interference from reducing agents in the test compound or medium. Ensure all steps are performed in the dark and use sterile technique.
 - **Low Signal:** Could result from insufficient incubation time, low cell number, or use of a suboptimal pH. Optimize these parameters for your specific experimental system.
 - **Inconsistent Results:** Often due to incomplete formazan solubilization, cell clumping, or pipetting errors. Ensure thorough mixing after adding the solvent and careful pipetting.

Conclusion

p-Tolyltetrazolium Red and its chemical family are robust and versatile tools for the quantitative assessment of cellular metabolic function. By understanding the core chemical properties and the biochemical principles of its reduction to formazan, researchers can design and execute highly reliable viability and cytotoxicity assays. The protocol and insights provided in this guide serve as a foundation for developing self-validating experimental systems that yield accurate and reproducible data, which is paramount in both basic research and advanced drug development.

References

- A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using *Hordeum vulgare* L. as a Model. (2017). *Frontiers in Plant Science*. [[Link](#)]

- A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. (n.d.). CABI Digital Library. [\[Link\]](#)
- A standard protocol for testing viability with the Triphenyl Tetrazolium Chloride (TTC) Test. (2016). SMARTER. [\[Link\]](#)
- Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells. (2017). Bio-protocol. [\[Link\]](#)
- A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed. (2023). MDPI. [\[Link\]](#)
- TETRAZOLIUM TEST FOR SEED VIABILITY AND VIGOUR. (n.d.). eGyanKosh. [\[Link\]](#)
- A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. (2017). National Institutes of Health. [\[Link\]](#)
- m-Tolyltetrazolium red. (n.d.). Chem-Impex International. [\[Link\]](#)
- **p-Tolyltetrazolium red.** (n.d.). Chem-Impex International. [\[Link\]](#)
- Substrate-Specific Reduction of Tetrazolium Salts by Isolated Mitochondria, Tissues, and Leukocytes. (2016). PubMed. [\[Link\]](#)
- The reaction of tetrazolium salt reduction by enzyme dehydrogenase. (2019). ResearchGate. [\[Link\]](#)
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). MDPI. [\[Link\]](#)
- Phenol Red. (n.d.). PubChem. [\[Link\]](#)

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Sources

- [1. chemimpex.com](https://chemimpex.com) [chemimpex.com]
- [2. chemimpex.com](https://chemimpex.com) [chemimpex.com]
- [3. 2,3,5-Triphenyltetrazolium chloride | 298-96-4](https://chemicalbook.com) [chemicalbook.com]
- [4. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [5. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model](https://frontiersin.org) [frontiersin.org]
- [6. seednet.gov.in](https://seednet.gov.in) [seednet.gov.in]
- [7. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride \(TTC\): With the Example of Wheat Seed - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [8. Substrate-Specific Reduction of Tetrazolium Salts by Isolated Mitochondria, Tissues, and Leukocytes - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [9. researchgate.net](https://researchgate.net) [researchgate.net]
- [10. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [11. cabidigitallibrary.org](https://cabidigitallibrary.org) [cabidigitallibrary.org]
- [12. researchgate.net](https://researchgate.net) [researchgate.net]
- [13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis](https://mdpi.com) [mdpi.com]
- [14. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [15. Phenol Red | C19H14O5S | CID 4766 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [16. MTT assay overview | Abcam](https://abcam.com) [abcam.com]
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